7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Overview
Description
Synthesis Analysis
The synthesis of CPT-11 involves the modification of camptothecin to enhance its solubility and therapeutic index while retaining its antitumor properties. A key step in its synthesis is the introduction of the 4-amino-1-piperidino carbonyloxy moiety at the 10th position of camptothecin, which has been achieved through various synthetic routes. The synthesis aims to improve pharmacokinetic properties and reduce toxicity compared to the parent compound, camptothecin (Watanabe et al., 2013).
Molecular Structure Analysis
The molecular structure of CPT-11 is characterized by the presence of a lactone ring, which is crucial for its biological activity. The structural modifications, including the ethyl group at the 7th position and the piperidino carbonyloxyl moiety at the 10th position, significantly influence its interaction with the target enzyme, topoisomerase I, and its overall antitumor activity. Structural studies, including crystallography, have provided insights into the binding mechanisms of CPT-11 with biological targets and its metabolic activation to the potent topoisomerase I inhibitor SN-38 (Ali et al., 2016).
Chemical Reactions and Properties
CPT-11 undergoes enzymatic hydrolysis in the liver to produce its active metabolite, SN-38, which is significantly more potent in inhibiting topoisomerase I. The ester linkage in CPT-11 is crucial for its conversion to SN-38, and this reaction is mediated by carboxylesterases. This metabolic activation is a critical step in the mechanism of action of CPT-11, highlighting the importance of its chemical properties in its antitumor efficacy (Guichard et al., 1998).
Scientific Research Applications
Inhibitory Activity Against Acetylcholinesterase : Camptothecin derivatives, including 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, have been shown to inhibit acetylcholinesterase, which could contribute to early adverse effects such as early defecation and vomiting in dogs (Kawato et al., 1993).
Method for Analyzing Metabolites : A method for the highly selective analysis of this compound and its metabolites using high-performance liquid chromatography has been developed, beneficial for both in vivo and in vitro studies (Sai et al., 2002).
Treatment of Non-Small-Cell Lung Cancer : It has shown potential in treating advanced non-small-cell lung cancer, although it requires careful monitoring for gastrointestinal and myelosuppression effects (Negoro et al., 1991).
Enhancing Sensitivity of Tumor Cells : Overexpression of rabbit liver carboxylesterase has been found to increase the sensitivity of human tumor cells to this compound, offering a potential new therapeutic approach (Danks et al., 1998).
Metabolism and Pharmacokinetics Studies : Various studies have examined the metabolism, pharmacokinetics, and antitumor activity of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin in different models, elucidating its conversion to active metabolites and its distribution in the body (Kaneda & Yokokura, 1990; Kaneda et al., 1990; Koizumi et al., 1998).
Structural Insights : The crystal structure of this compound complexed with Torpedo californica acetylcholinesterase provides a molecular explanation for its cholinergic action, which could aid in the design of new inhibitors (Harel et al., 2005).
Gene Therapy Applications : The compound's metabolites and their interactions with various enzymes have been explored for potential gene therapy applications, especially in the treatment of specific types of cancers like glioblastoma and colon carcinoma (Guichard et al., 1998; Oosterhoff et al., 2005).
Impact on Drug Metabolism and Toxicity : Studies have also investigated how modulating the glucuronidation of this compound might reduce its toxicity, which is particularly relevant in reducing the diarrhea-related toxicity often associated with its use (Gupta et al., 1994; Khanna et al., 2000).
Future Directions
properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTHDYKJHNEV-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471908 | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
CAS RN |
185304-42-1 | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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